molecular formula C12H15NO2S B2695563 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide CAS No. 2097935-98-1

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide

Cat. No. B2695563
CAS RN: 2097935-98-1
M. Wt: 237.32
InChI Key: SCJVUMROECAGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide involves various strategies. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel thiophene derivatives and their biological activities. For example, studies have detailed the synthesis of cycloalkylthiophene Schiff bases and their complexes, demonstrating significant antibacterial and antifungal activities against various pathogenic strains and Candida albicans, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).

Optical Spectroscopic and Docking Studies

Thiophene-2-carboxaldehyde derivatives have been synthesized and characterized, showing good antibacterial, antifungal activity, and low toxicity. Optical spectroscopic and docking studies of these derivatives provide insights into their binding kinetics and pharmacokinetic mechanisms, suggesting their potential as antibiotic and antibacterial drugs (Shareef et al., 2016).

Photostabilizers for Polymers

Thiophene derivatives have been investigated for their ability to stabilize polymers like poly(vinyl chloride) (PVC) against photodegradation. These studies reveal how certain thiophene derivatives can significantly reduce the degradation rate of PVC, indicating their utility as photostabilizers in material science applications (Balakit et al., 2015).

Antimycobacterial Activity

The synthesis of N-alkoxyphenylhydroxynaphthalenecarboxamides, including thiophene derivatives, and their evaluation against mycobacterial strains have been documented. Some derivatives exhibited antimycobacterial activity superior to rifampicin, suggesting potential applications in treating mycobacterial infections (Goněc et al., 2016).

Anticonvulsant Properties

Research on the crystal structures of anticonvulsant enaminones, including cyclohexenyl derivatives, has provided insights into their potential therapeutic applications. These studies contribute to understanding the relationship between molecular structure and biological activity, which is critical for the development of new anticonvulsant drugs (Kubicki et al., 2000).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-11(10-4-7-16-8-10)13-9-12(15)5-2-1-3-6-12/h2,4-5,7-8,15H,1,3,6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJVUMROECAGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide

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